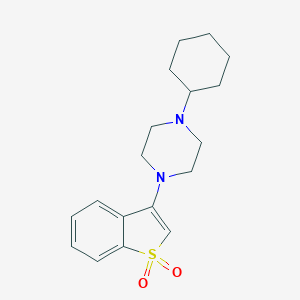

![molecular formula C19H15N3O3 B498564 {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid CAS No. 878436-89-6](/img/structure/B498564.png)

{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid” is a compound used for proteomics research . It has a molecular formula of C19H15N3O3 and a molecular weight of 333.34 .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 2-(Quinolin-8-yloxy)acetohydrazide (QAH) was synthesized starting from quinolin-8-ol and used to obtain pyrazole derivatives by cyclization with ethyl cyanoacetate, ethyl acetoacetate, and benzoylacetone . A series of pyrano[3,2-h]quinoline derivatives fused to pyrimidine and thiazine moieties were obtained via one-pot three-component condensation of 8-hydroxyquinoline with substituted aromatic aldehydes and malononitrile and ethyl acetoacetate, followed by cyclization with acetic anhydride and ethyl isothiocyanate .Applications De Recherche Scientifique

Antimalarial Activity

The bisquinoline structure of the compound is known to display potent antimalarial activity . Drugs such as piperaquine and hydroxypiperaquine, which share a similar bisquinoline framework, are active against chloroquine-resistant strains of malaria. The compound’s ability to form complexes with DNA double helix enhances its potential as an antimalarial agent .

Antileishmanial Activity

Bisquinoline derivatives have been reported to exhibit significant antileishmanial activity . This is particularly relevant for compounds like 1,1-bis-[(5-chloro-8-quinolyl)oxy]methane, which suggests that our compound of interest could also be explored for its efficacy against leishmaniasis .

Antitumor Properties

Some bisquinoline derivatives have shown promising antitumor properties . The interaction with DNA and the ability to interfere with cellular processes make these compounds interesting candidates for cancer research and potential chemotherapeutic agents .

Antimicrobial and Antiprotozoal Activities

The structural similarity to other bisquinoline compounds implies that “{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid” may possess antimicrobial and antiprotozoal activities . These properties are valuable for the development of new treatments for various infectious diseases .

Cyclooxygenase-2 Inhibition

Quinolinecarboxylic acids, a key structural component of the compound, have been used as cyclooxygenase-2 inhibitors . This application is significant in the context of anti-inflammatory drugs and the treatment of conditions like arthritis .

Inhibition of the IGF/IGFBP-3 Complex

The compound could serve as an inhibitor of the IGF/IGFBP-3 complex , which is involved in cell growth and development. This application has implications for research into growth disorders and cancer .

Each of these applications leverages the unique chemical structure and biological activity of “{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid”. The compound’s versatility in binding with DNA and interfering with cellular processes makes it a valuable target for further research and drug development. The synthesis of such compounds, as well as the exploration of their full potential, remains an active area of scientific inquiry .

Orientations Futures

The future directions for research on “{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid” and similar compounds could involve further exploration of their diverse biological activities . Additionally, the development of efficient methods for the synthesis of quinoline derivatives, which are widespread in marketed drugs, continues to be a focus of research .

Propriétés

IUPAC Name |

2-[2-(quinolin-8-yloxymethyl)benzimidazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c23-18(24)11-22-15-8-2-1-7-14(15)21-17(22)12-25-16-9-3-5-13-6-4-10-20-19(13)16/h1-10H,11-12H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSORGOKQDKICC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)O)COC3=CC=CC4=C3N=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-2-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498483.png)

![2-[(5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B498484.png)

![2-{[3-chloro-2-(1-piperidinyl)phenyl]sulfanyl}-N-(4-methyl-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B498485.png)

![1,3-Benzothiazol-2-yl 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propyl sulfone](/img/structure/B498489.png)

![2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide](/img/structure/B498490.png)

![{[(1E)-3-phenylprop-1-en-1-yl]sulfonyl}benzene](/img/structure/B498492.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498494.png)

![4-[(5-Methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-2-butyn-1-ol](/img/structure/B498499.png)

![N-(3,4-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B498503.png)

![N-(3,5-dimethoxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B498504.png)